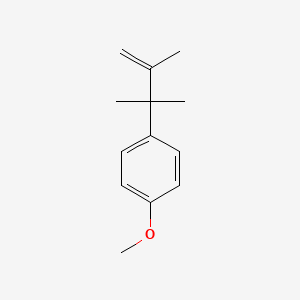
Benzene, 1-methoxy-4-(1,1,2-trimethyl-2-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-methoxy-4-(1,1,2-trimethyl-2-propenyl)- is an organic compound with the molecular formula C13H18O It is a derivative of benzene, characterized by the presence of a methoxy group and a propenyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methoxy-4-(1,1,2-trimethyl-2-propenyl)- typically involves the alkylation of anisole (methoxybenzene) with a suitable propenylating agent. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid or aluminum chloride, to facilitate the electrophilic aromatic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Types of Reactions:
Oxidation: Benzene, 1-methoxy-4-(1,1,2-trimethyl-2-propenyl)- can undergo oxidation reactions, typically resulting in the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the propenyl group to a propyl group, altering the compound’s properties.
Substitution: The compound can participate in various substitution reactions, such as halogenation, nitration, and sulfonation, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding propyl derivative.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-methoxy-4-(1,1,2-trimethyl-2-propenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzene, 1-methoxy-4-(1,1,2-trimethyl-2-propenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and propenyl groups can influence the compound’s binding affinity and activity, leading to various biochemical effects. The exact pathways and targets may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Anethole: Similar structure with a methoxy group and a propenyl group, but differs in the position of the substituents.
Estragole: Contains a methoxy group and a propenyl group, but with different stereochemistry.
Safrole: Contains a methylenedioxy group and a propenyl group, with distinct chemical properties.
Uniqueness: Benzene, 1-methoxy-4-(1,1,2-trimethyl-2-propenyl)- is unique due to its specific substitution pattern and the presence of the trimethyl group, which can influence its reactivity and interactions compared to other similar compounds.
Eigenschaften
CAS-Nummer |
499105-79-2 |
|---|---|
Molekularformel |
C13H18O |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
1-(2,3-dimethylbut-3-en-2-yl)-4-methoxybenzene |
InChI |
InChI=1S/C13H18O/c1-10(2)13(3,4)11-6-8-12(14-5)9-7-11/h6-9H,1H2,2-5H3 |
InChI-Schlüssel |
IYOFEVUAZZBACY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(C)(C)C1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



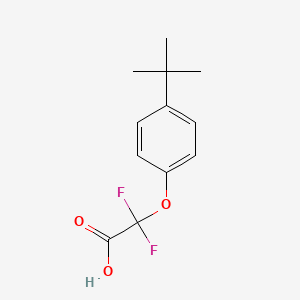

![N-Cyclohexyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B12573545.png)
![2-Chloro-6H-indolo[2,3-b]quinoxaline-4-carboxylic acid](/img/structure/B12573547.png)
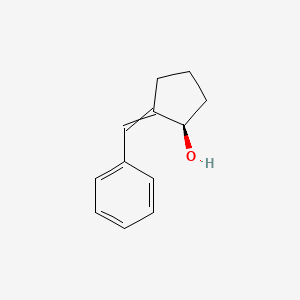
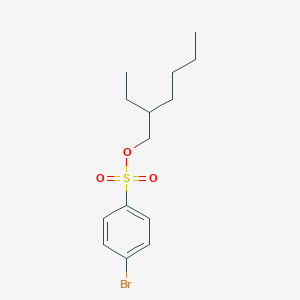
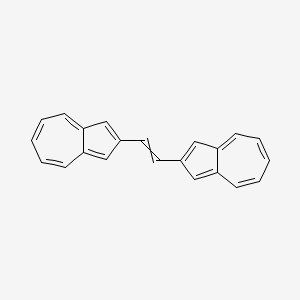
![N-[(1H-Benzimidazol-1-yl)methyl]-2,3-dichloroaniline](/img/structure/B12573582.png)
![3-(2-Methylphenyl)-2-[(2-oxopropyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B12573590.png)
![(Phenylphosphoryl)bis[(2,4,6-trimethoxyphenyl)methanone]](/img/structure/B12573595.png)

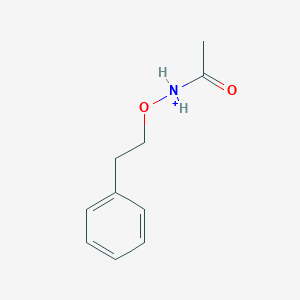
![3-[Methyl(2-phenylethyl)amino]-L-alanine](/img/structure/B12573611.png)
